Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key starting materials is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . This compound is reacted with diethyl oxalate to form ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields 1-carbethoxy-substituted dihydroisoquinoline . Further treatment with methylamine and reduction steps lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with enzymes and receptors in biological systems, leading to various physiological effects . The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other isoquinoline derivatives, such as:
- Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
These compounds share similar structural features but differ in their substituents and biological activities.
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H31NO6/c1-5-35-29(32)20-10-12-22(13-11-20)36-18-25-24-17-27(34-4)26(33-3)16-21(24)14-15-30(25)28(31)23-9-7-6-8-19(23)2/h6-13,16-17,25H,5,14-15,18H2,1-4H3 |
InChI Key |
BQDKYVYZOOGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4C)OC)OC |
Origin of Product |
United States |
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